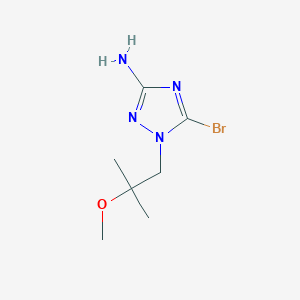

5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine

Description

5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine is a brominated triazole derivative characterized by a 2-methoxy-2-methylpropyl substituent at the N1 position and an amine group at the C3 position of the triazole ring. This compound is of interest in pharmaceutical and agrochemical research due to the versatility of triazole scaffolds in modulating biological activity.

Properties

Molecular Formula |

C7H13BrN4O |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

5-bromo-1-(2-methoxy-2-methylpropyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C7H13BrN4O/c1-7(2,13-3)4-12-5(8)10-6(9)11-12/h4H2,1-3H3,(H2,9,11) |

InChI Key |

UBGFGTKHYBWGFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1C(=NC(=N1)N)Br)OC |

Origin of Product |

United States |

Preparation Methods

From Substituted Anilines

One method involves a three-step synthesis starting from substituted anilines. In the first step, a substituted aniline (1a–j ) reacts with sodium cyanate to yield a substituted phenyl urea (2a–j ). The substituted phenyl urea (2a–j ) is then refluxed with hydrazine hydrate in ethanol to produce a substituted phenyl semicarbazide (3a–j ). Finally, (3a–j ) is treated with 3-bromobenzonitrile in n-butanol with potassium carbonate to obtain 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a–j ).

"One-Pot" Synthesis

A "one-pot" synthesis of [2-(3-R-1H--triazol-5-yl)phenyl]amines can be achieved by converting substituted 4-hydrazinoquinazolines or substituted 2-aminobenzonitriles and carboxylic acid derivatives into the target products.

Method A : Acylation of compound 1.1 with cyclopropane carbonyl chloride in acetic acid in the presence of sodium acetate yields hydrazide (A), which undergoes heterocyclization without isolation. The nucleophilic opening of the triazolo[c]quinazoline ring (C) requires the removal of the solvent and the addition of a methanol–water mixture (5:1) acidified with a mineral acid, forming compound 2.1 with a high yield (98%).

Method B : Reacting 2-aminobenzonitrile (3.1 ) with DMF/DMA transforms it into N’-(2-cyanophenyl)-N,N-dimethylformimidamides (A), which, after removing excess reagent and solvent, are subjected to heterocyclization with hydrazides of carboxylic acids in acetic acid. The triazolo[c]quinazoline cycle (C) is formed quantitatively after solvent removal, yielding target products with high yields.

Specific Synthesis Examples and Data

Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

The title compounds (4a–j ) were prepared in three steps from substituted anilines. The final compounds were characterized using NMR, mass spectroscopy, and elemental analysis.

Table 1. Physical Constants of Final Compounds (4a–j)

| S. No. | Compound | R | % Yield | Mp (°C) | R f |

|---|---|---|---|---|---|

| 1 | 4a | 4-Fluoro | 69 | 138–140 | 0.58 |

| 2 | 4b | 4-Chloro | 93 | 140–142 | 0.66 |

| 3 | 4c | 4-Methyl | 82 | 136–138 | 0.73 |

| 4 | 4d | 4-Methoxy | 66 | 146–148 | 0.67 |

| 5 | 4e | 2-Chloro | 70 | 152–154 | 0.69 |

| 6 | 4f | 2-Methyl | 85 | 144–146 | 0.75 |

| 7 | 4g | 2-Methoxy | 65 | 148–150 | 0.62 |

| 8 | 4h | 2,4-Dimethyl | 71 | 130–132 | 0.70 |

| 9 | 4i | 2,6-Dimethyl | 89 | 126–128 | 0.68 |

Synthesis of 1,2,3-Triazole Derivatives

A general procedure for preparing 1,2,3-triazole derivatives involves dissolving compound 4 (0.080 g, 0.15 mmol) in 1 mL of a methanol:dichloromethane:water mixture (1:1:1). Then, 10 mol% of CuSO4.5H2O (0.015 mmol, 0.0037 g) and 20 mol% of sodium ascorbate (0.03 mmol, 0.006 g) are added. The reaction mixture is stirred at room temperature for 10 min until complete consumption of 4 , which is confirmed by TLC (toluene: ethyl acetate, 2:1). Ammonia solution (25%) is added, and the crude product is extracted with CH2Cl2 (3×10 mL). Finally, 1,2,3-triazole derivatives are purified by preparative thin layer chromatography (toluene: ethyl acetate, 3:1).

Analytical Data

Spectroscopic Analysis

The structure and purity of synthesized compounds are verified by elemental analysis, LC/MS, 1H NMR, 13C NMR, and X-ray analysis. LC-MS spectra should show signals with m/z values corresponding to the proposed structures.

NMR Spectroscopy

For example, the 1H NMR of compound 4a showed a multiplet at δ ppm 7.39–7.44, corresponding to the H3 and H5 protons of a 4-fluorophenyl ring, two multiplets at δ ppm 7.70–7.73 and 7.76–7.97, corresponding to the H5 and H4 protons of a 3-Bromophenyl ring, respectively, a multiplet at δ ppm 8.04–8.08 for the two protons of the 4-fluorophenyl ring (H3 and H5), and one proton of 3-Bromophenyl (H6). A singlet peak at δ ppm 8.73 was observed for the ArNH, while a singlet at δ ppm 9.13 was observed for triazole NH. The 13C NMR revealed twelve different carbons at δ ppm 157.99, 157.53, 156.29, 134.57, 132.85, 131.86, 131.26, 128.62, 126.66, 122.68, 120.80, and 116.43.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The structural uniqueness of this compound lies in its bulky 2-methoxy-2-methylpropyl group, which distinguishes it from analogs with smaller or aromatic substituents. Key analogs include:

Key Observations :

- Polarity : Smaller alkoxy groups (e.g., methoxyethyl) enhance polarity, improving aqueous solubility, whereas bulky substituents may favor lipid membrane penetration .

- Biological Interactions : Aromatic analogs like 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine exhibit stronger interactions with hydrophobic binding pockets in enzymes, as seen in anticancer studies .

Biological Activity

5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H12BrN5O. The structure includes a bromine atom and a methoxy group, which contribute to its biological properties. The presence of the triazole ring is significant as it is known to enhance the pharmacological profile of compounds.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

-

Anticancer Activity :

- Recent studies indicate that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar triazole structures have shown promising results against lung and cervical cancer cell lines (A-549 and HeLa) with IC50 values indicating potent inhibitory effects on cell proliferation .

- Molecular docking studies suggest these compounds may inhibit specific targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), further supporting their anticancer potential .

-

Anti-inflammatory Effects :

- Compounds in the 1,2,4-triazole family have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX). These mechanisms involve modulation of pro-inflammatory cytokines and other specific enzymes .

- The anti-inflammatory activity is crucial for developing new therapeutic agents for chronic inflammatory diseases.

-

Antimicrobial Properties :

- Triazole derivatives are also recognized for their antimicrobial activity. Research has shown that similar compounds can effectively target various bacterial strains, making them candidates for developing new antibiotics.

Data Table: Biological Activities of Related Triazole Compounds

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of triazole derivatives, researchers synthesized several analogues of this compound. The MTT assay revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The morphological changes in treated cancer cells indicated effective growth inhibition and apoptosis induction .

Case Study 2: Anti-inflammatory Mechanisms

A recent review highlighted the anti-inflammatory mechanisms of triazole derivatives. Compounds were shown to modulate cytokine levels in vitro effectively. The study emphasized the potential for these compounds to serve as lead molecules in developing new anti-inflammatory drugs .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine?

- Methodology : Synthesis typically involves cyclization of a triazole precursor followed by functionalization. For example:

Triazole Core Formation : React 1,2,4-triazole derivatives with brominating agents (e.g., NBS) to introduce the bromine atom at position 2.

Alkylation : Introduce the 2-methoxy-2-methylpropyl group via nucleophilic substitution using 2-methoxy-2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Amine Protection/Deprotection : Protect the amine group during bromination, then deprotect using acidic conditions (e.g., HCl in dioxane).

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine at C5, methoxy group in the propyl chain).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 289.05).

- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Br at ~600 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Storage : Keep in a desiccator at 2–8°C, away from light and moisture.

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity (similar triazoles like amitrole have carcinogenic risks ).

- Waste Disposal : Neutralize with 10% NaOH before incineration.

Advanced Questions

Q. How does the steric bulk of the 2-methoxy-2-methylpropyl group influence substitution reactions?

- Analysis :

- The bulky substituent reduces reactivity in SN2 reactions but favors SN1 mechanisms in polar solvents (e.g., DMSO).

- Example: In Suzuki coupling, steric hindrance may limit cross-coupling efficiency; use Pd(PPh₃)₄ with microwave irradiation (120°C, 30 min) to enhance yields .

- Data Contradiction : Lower yields observed in arylations vs. alkylations due to steric effects; resolve by optimizing catalyst loading (e.g., 5 mol% Pd) .

Q. How can molecular docking elucidate this compound’s interaction with fungal CYP51 enzymes?

- Methodology :

Target Preparation : Retrieve CYP51 structure (PDB ID: 3RM) and prepare via protonation and energy minimization .

Docking Software : Use AutoDock Vina with a grid box centered on the heme cofactor.

Validation : Compare binding scores with fluconazole (control) and analyze hydrogen bonds with Thr311/Arg381 residues.

- Findings : Preliminary docking suggests the bromine atom enhances hydrophobic interactions, while the methoxy group stabilizes via H-bonding (ΔG ≈ -9.2 kcal/mol) .

Q. What strategies resolve contradictions in antimicrobial activity data across assay models?

- Approach :

- Orthogonal Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC) and agar diffusion.

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to distinguish antimicrobial vs. cytotoxic effects.

- Data Normalization : Adjust for solubility differences by testing in DMSO/PBS mixtures (≤1% DMSO) .

Key Research Gaps and Future Directions

- SAR Studies : Systematically modify the methoxy group (e.g., replace with ethoxy or isopropyl) to optimize bioactivity .

- In Vivo Efficacy : Test in murine models of fungal infection using IV doses (10–50 mg/kg) .

- Mechanistic Studies : Use cryo-EM to resolve triazole-CYP51 binding conformations at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.